3-bromo-5-sulfanylphenol
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Overview
Description
3-bromo-5-sulfanylphenol: is an organic compound with the molecular formula C6H5BrOS . It is characterized by the presence of a bromine atom at the third position and a sulfanyl group at the fifth position on a phenol ring. This compound is also known by its IUPAC name, 3-bromo-5-mercaptophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-sulfanylphenol typically involves the bromination of 5-sulfanylphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-bromo-5-sulfanylphenol can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the bromine atom, forming 5-sulfanylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-sulfanylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-bromo-5-sulfanylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials that require specific functional groups for their properties .
Mechanism of Action
The mechanism of action of 3-bromo-5-sulfanylphenol depends on its specific application. In chemical reactions, the bromine atom and the sulfanyl group are key reactive sites. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfanyl group can undergo oxidation or nucleophilic substitution .
Comparison with Similar Compounds
3-bromo-4-sulfanylphenol: Similar structure but with the sulfanyl group at the fourth position.
3-chloro-5-sulfanylphenol: Similar structure but with a chlorine atom instead of bromine.
5-bromo-2-sulfanylphenol: Similar structure but with the bromine and sulfanyl groups at different positions.
Uniqueness: 3-bromo-5-sulfanylphenol is unique due to the specific positioning of the bromine and sulfanyl groups, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
1965244-65-8 |
---|---|
Molecular Formula |
C6H5BrOS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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